Methyl 2-piperidin-4-ylcyclopentane-1-carboxylate;hydrochloride
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Overview
Description
Methyl 2-piperidin-4-ylcyclopentane-1-carboxylate;hydrochloride is a chemical compound with the molecular formula C12H21NO2·HCl. It is a hydrochloride salt form of a piperidine derivative, which is a six-membered heterocyclic compound containing nitrogen. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-piperidin-4-ylcyclopentane-1-carboxylate;hydrochloride typically involves the reaction of cyclopentanone with piperidine in the presence of a suitable catalyst. The resulting product is then esterified with methanol to form the methyl ester. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or other separation techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-piperidin-4-ylcyclopentane-1-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-piperidin-4-ylcyclopentane-1-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-piperidin-4-ylcyclopentane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing nitrogen, used as a building block in organic synthesis.
Cyclopentanone: A five-membered ring ketone, used in the synthesis of various organic compounds.
Methyl esters: Commonly used in organic synthesis for their reactivity and ease of handling.
Uniqueness
Methyl 2-piperidin-4-ylcyclopentane-1-carboxylate;hydrochloride is unique due to its combined structural features of a piperidine ring and a cyclopentane ring, along with a methyl ester group. This combination imparts specific chemical and biological properties that are not found in simpler compounds.
Properties
IUPAC Name |
methyl 2-piperidin-4-ylcyclopentane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2.ClH/c1-15-12(14)11-4-2-3-10(11)9-5-7-13-8-6-9;/h9-11,13H,2-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMNXHWPUBKCKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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